N-trans-Feruloyltyramine

Catalog No.
S517950
CAS No.
66648-43-9
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-trans-Feruloyltyramine

CAS Number

66648-43-9

Product Name

N-trans-Feruloyltyramine

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+

InChI Key

NPNNKDMSXVRADT-WEVVVXLNSA-N

SMILES

OC1=CC=C(CCNC(/C=C/C2=CC(OC)=C(O)C=C2)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

feruloyltyramine, feruloyltyramine, (E)-isomer, feruloyltyramine, (Z)-isomer, moupinamide, N-feruloyltyramine

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O

Description

The exact mass of the compound Moupinamide is 313.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Coumaric Acids - Supplementary Records. It belongs to the ontological category of tyramines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-trans-Feruloyltyramine is a bioactive compound classified as a derivative of ferulic acid and tyramine, with the chemical formula C18H19NO4C_{18}H_{19}NO_4 and a CAS number of 66648-43-9. This compound is primarily found in various plants, including garlic and certain species of Polyalthia, where it contributes to the plant's medicinal properties. N-trans-Feruloyltyramine has garnered attention for its potential health benefits, particularly in the fields of pharmacology and nutraceuticals due to its antioxidant and anti-inflammatory properties .

Typical of phenolic compounds. It can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Oxidation: Being oxidized to form quinones or other reactive oxygen species.
  • Hydrolysis: Breaking down into ferulic acid and tyramine under acidic or basic conditions.

The compound also exhibits interactions with various biological molecules, influencing pathways related to oxidative stress and inflammation .

Research indicates that N-trans-Feruloyltyramine possesses significant biological activities, including:

  • Antioxidant Activity: It effectively scavenges free radicals, thereby reducing oxidative stress in cells. Studies have shown its protective effects against hydrogen peroxide-induced damage in HepG2 liver cells .
  • Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by modulating signaling pathways like AP-1 and MAP kinase in macrophages .
  • Antitumor Properties: N-trans-Feruloyltyramine has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of N-trans-Feruloyltyramine can be achieved through various methods:

  • From Ferulic Acid: The most common method involves the reaction of ferulic acid with tyramine under specific conditions (e.g., acid catalysis) to form N-trans-Feruloyltyramine .
  • Chemical Synthesis: Several synthetic pathways have been developed, including multi-step organic synthesis techniques that yield high purity levels of the compound.

ChemicalBook outlines at least seven different synthetic routes for producing N-trans-Feruloyltyramine from precursor compounds .

Studies have focused on the interaction of N-trans-Feruloyltyramine with various biological systems:

  • Cellular Interactions: Research indicates that it modulates cellular responses to oxidative stress and inflammation, affecting cell survival and apoptosis in cancer cells .
  • Enzyme Inhibition: The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

N-trans-Feruloyltyramine shares structural similarities with several other compounds derived from phenolic acids and amines. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Ferulic AcidContains a phenolic structureKnown for strong antioxidant properties
TyramineShares the amine groupPrimarily known for neurotransmitter activity
N-feruloyltyramineDirectly related derivativeExhibits both anti-inflammatory and antioxidant effects
Caffeic AcidSimilar phenolic structureMore potent antioxidant but less studied for anti-inflammatory effects
Chlorogenic AcidContains similar caffeoyl moietyNotable for its role in glucose metabolism

N-trans-Feruloyltyramine is unique due to its dual functionality as both an antioxidant and an anti-inflammatory agent, making it particularly valuable in therapeutic applications compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

313.13140809 g/mol

Monoisotopic Mass

313.13140809 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

144.5 - 145 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WC99S6JM5Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

66648-43-9

Wikipedia

(E)-N-feruloyltyramine

Dates

Modify: 2023-08-15
1. Yoshihara, T., Takamatsu, S., and Sakamura, S. Three new phenolic amides from the roots of eggplant (Solanum melongena L.). Agric. Biol. Chem. 42(3), 623-627 (1978).
2. Kim, K.H., Moon, E., Kim, H.K., et al. Phenolic constituents from the rhizomes of Acorus gramineus and their biological evaluation on antitumor and anti-inflammatory activities. Bioorg. Med. Chem. Lett. 22(19), 6155-6159 (2012).
3. Calvin, A., Hostettmann, K., Dyatmyko, W., et al. Antioxidant and lipophilic constituents of Tinospora crispa. Planta Med. 64(5), 393-396 (1998).
4. Fang, J.-B., Jia, W., Gao, W.-Y., et al. Antitumor constituents from Alternanthera philoxeroides. J. Asian Nat. Prod. Res. 9(6-8), 511-515 (2007).

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